N-(3,4-二甲氧基苯基)-1-(4-氟苯基)-4-丙氧基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

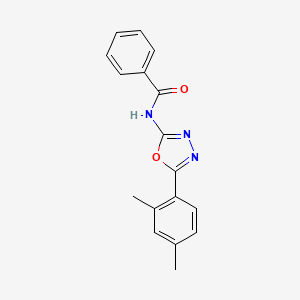

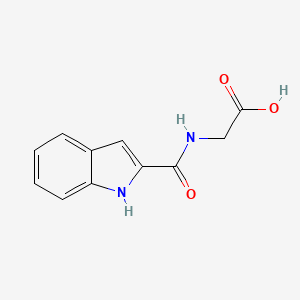

The compound "N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or semicarbazides. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Similarly, the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide was performed by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride . These methods often yield good to excellent yields and allow for the introduction of various substituents on the pyrazole core, which can significantly influence the biological activity of the compounds.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to crystallize in the triclinic crystal system with the space group P-1 . The crystal packing of these compounds is typically stabilized by hydrogen bonding interactions, such as N–H⋯O and C–H⋯O bonds, as well as π-interactions like C–H⋯π and π⋯π stacking .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the electrophilic and nucleophilic regions of the molecule, which in turn can influence the compound's ability to participate in various chemical reactions . The intermolecular interactions, such as hydrogen bonding and π-interactions, also play a crucial role in the reactivity and stability of these compounds in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical properties, are important for their potential application as pharmaceuticals. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Theoretical calculations, such as DFT, are often employed to predict the electronic structure and to identify electrophilic and nucleophilic regions on the molecular surface, which are crucial for understanding the interaction of these compounds with biological targets . Additionally, the nonlinear optical properties of these compounds can be investigated to explore their potential in material science applications .

科学研究应用

合成和结构分析

- 吡唑衍生物的合成,包括具有二甲氧基苯基基团的衍生物,已被探索用于开发具有潜在药理活性的化合物。例如,吡唑衍生物的合成、晶体结构和赫希菲尔德表面分析已被记录在案,提供了对分子和晶体结构的见解,这可能与设计具有所需性质的化合物有关 (Prabhuswamy 等,2016).

抗癌活性

- 吡唑甲酰胺的类似物已被合成并评估其抗癌活性。例如,具有 4-氟苯基基团和二甲氧基取代的化合物已针对各种癌细胞系进行了筛选,在特定情况下显示出有希望的活性 (Ahsan,2012).

抗炎和抗惊厥活性

- 新型吡唑衍生物已被合成作为具有最小溃疡形成活性的潜在抗炎剂。这表明此类化合物在治疗炎症中的潜在治疗应用,而没有与传统抗炎药相关的常见副作用 (El‐Hawash & El-Mallah,1998).

- 此外,吡唑甲酰胺类似物已因其抗惊厥活性而被研究,为癫痫和相关疾病的新治疗方法的发展提供了基础 (Ahsan 等,2013).

抗菌和抗结核活性

- 甲酰胺衍生物的设计、合成和评价已扩展到抗菌和抗结核活性,表明吡唑化合物在解决各种传染病方面的多功能性 (Bodige 等,2020).

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-4-11-29-19-13-25(16-8-5-14(22)6-9-16)24-20(19)21(26)23-15-7-10-17(27-2)18(12-15)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDKGRUBOVQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)